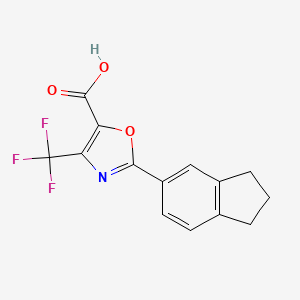![molecular formula C10H14F3NO5 B6628391 2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid](/img/structure/B6628391.png)
2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid, also known as TFEMAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid has shown potential in various scientific research applications. One of the most promising areas is in the development of new drugs. 2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid has been found to have antitumor activity and has been proposed as a potential anticancer drug. It has also been investigated for its potential use in treating Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. Additionally, 2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid has been studied for its potential use in treating inflammation, diabetes, and other diseases.
Mécanisme D'action
The mechanism of action of 2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid is not fully understood, but it is believed to work by inhibiting specific enzymes in the body. For example, in the case of Alzheimer's disease, 2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid inhibits acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, 2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid can increase the levels of acetylcholine, which is important for memory and cognitive function.
Biochemical and Physiological Effects:
2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid has been shown to have various biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, 2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory effects, which can help reduce swelling and pain in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid. One area of interest is in further exploring its potential as an anticancer drug. Researchers could investigate its effects on different types of cancer cells and explore its potential for use in combination with other drugs. Additionally, further research could be done to better understand its mechanism of action and to identify other potential applications for 2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid in treating various diseases.
Méthodes De Synthèse
The synthesis of 2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid involves several steps, including the reaction of morpholine with trifluoroacetic anhydride to produce 2-(2,2,2-trifluoroethoxy)acetylmorpholine. This intermediate is then treated with chloroacetic acid to yield 2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid. The synthesis process has been optimized to obtain high yields and purity of the final product.
Propriétés
IUPAC Name |
2-[4-[2-(2,2,2-trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO5/c11-10(12,13)6-19-5-8(15)14-1-2-18-4-7(14)3-9(16)17/h7H,1-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHYNHCCMGQQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)COCC(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B6628309.png)
![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylpropanamide](/img/structure/B6628310.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B6628317.png)
![(2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid](/img/structure/B6628321.png)
![2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6628327.png)
![1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6628330.png)

![1-[(5-Methyloxolan-2-yl)methyl]benzimidazole](/img/structure/B6628346.png)
![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)
![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)
![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)

![1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)
![3-Bromo-4-[(1,3-dihydroxypropan-2-ylamino)methyl]benzoic acid](/img/structure/B6628397.png)